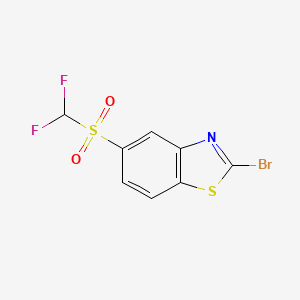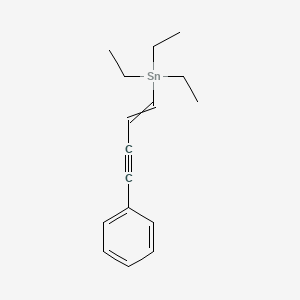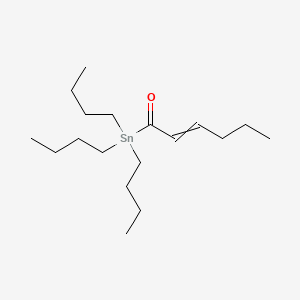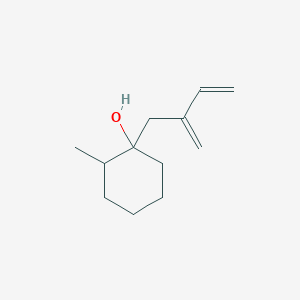
2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole typically involves the bromination of 1,3-benzothiazole followed by the introduction of the difluoromethanesulfonyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethanesulfonyl group can be introduced using difluoromethanesulfonyl chloride under controlled conditions to ensure the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Substitution Products: Amino or thio derivatives of benzothiazole.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-5-fluoroanisole
- 2-Bromo-4-chlorobenzaldehyde
Comparison: 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole is unique due to the presence of both bromine and difluoromethanesulfonyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various synthetic and research applications .
Propiedades
Número CAS |
628725-98-4 |
|---|---|
Fórmula molecular |
C8H4BrF2NO2S2 |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
2-bromo-5-(difluoromethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NO2S2/c9-7-12-5-3-4(1-2-6(5)15-7)16(13,14)8(10)11/h1-3,8H |
Clave InChI |
WHKCUPWQAGRNHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)C(F)F)N=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)



![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)
![5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B15167450.png)

![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
